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Compound of Interest

Compound Name: CVI-LMO001

Cat. No.: B15577015

For Researchers, Scientists, and Drug Development Professionals

CVI-LMO001 is an investigational, orally administered small molecule modulator of proprotein
convertase subtilisin/kexin type 9 (PCSK9) currently under development for the treatment of
hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD)/nonalcoholic steatohepatitis
(NASH).[1][2] This technical guide provides a comprehensive overview of the dual mechanism
of action of CVI-LMO001, supported by preclinical and clinical data.

Core Mechanisms of Action

CVI-LMO001 exerts its therapeutic effects through two distinct but synergistic mechanisms in the
liver:

o Upregulation of Low-Density Lipoprotein Receptor (LDLR) Expression: CVI-LM001
enhances the expression of LDLR on the surface of hepatocytes. This is achieved through a
novel dual-action on the PCSK9 pathway:

o Inhibition of PCSK9 Transcription: CVI-LM001 suppresses the gene expression of PCSK9,
a protein that targets LDLR for degradation.[3][4] By reducing PCSK9 levels, fewer LDLRs
are destroyed, leading to increased receptor availability on the cell surface.

o Prevention of LDLR mRNA Degradation: CVI-LM001 also stabilizes the messenger RNA
(mRNA) that codes for the LDLR protein.[3] This increased stability of LDLR mRNA results
in greater protein translation and ultimately, a higher density of LDLRSs.
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 Activation of Hepatic Adenosine Monophosphate-Activated Protein Kinase (AMPK): CVI-
LMO001 activates AMPK, a central regulator of cellular energy metabolism.[1][3] This
activation leads to a reduction in hepatic fat synthesis and an increase in fatty acid oxidation,
addressing the underlying metabolic dysregulation in fatty liver diseases.[1][3]

This dual mechanism of action positions CVI-LM001 as a promising candidate for treating both
hypercholesterolemia and NAFLD/NASH, conditions that frequently coexist.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by CVI-LM001 and a
typical experimental workflow for its evaluation.
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Dual mechanism of action of CVI-LMO0O01.
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Caption: Generalized experimental workflow for CVI-LMO001 evaluation.

Preclinical Data

Preclinical studies in animal models have demonstrated the robust pharmacological effects of
CVI-LMOO01.

Hyperlipidemic Hamster Model

In a study involving hyperlipidemic hamsters, treatment with CVI-LM001 for four weeks resulted
in dose-dependent improvements in lipid profiles and target engagement.[1][5]
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Diet-Induced NASH Hamster Model

In a diet-induced model of NASH, CVI-LM001 treatment for four weeks led to significant

improvements in liver histology.[1] In a subsequent five-week study in a similar model, CVI-

LMO0O01 at 100 mg/kg improved the total NASH score, primarily driven by substantial reductions

in hepatic ballooning.[2][6]

Clinical Data

CVI-LMO001 has undergone Phase 1 and is in Phase 2 clinical development, demonstrating a

favorable safety profile and efficacy in lowering LDL-C and PCSK®9 levels in humans.[1][7]

Phase la Study in Healthy Volunteers

A double-blind, randomized study in healthy volunteers showed significant target engagement

after 10 days of oral treatment.[1][5]
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Parameter Baseline CVI-LM001 (300 mg, QD)

Serum PCSK9 Levels 100% -36.4% (p<0.001)

Phase 1b Proof-of-Mechanism Study in Hyperlipidemic
Subjects

In a 28-day study in subjects with elevated LDL-C, CVI-LM001 demonstrated significant
reductions in key lipid parameters compared to placebo.[4][5]

Parameter Placebo CVI-LM001 (300 mg, QD)
Serum LDL-C Baseline -26.3% (p<0.01)
Serum Total Cholesterol (TC) Baseline -20.1% (p<0.01)
Serum Apolipoprotein B )
Baseline -17.4% (p=0.01)
(ApoB)
Serum PCSK9 Baseline -39.2% (p<0.05)

Experimental Protocols
Animal Studies

e Hyperlipidemic Hamster Model:

[e]

Animals: Golden Syrian hamsters.
o Induction of Hyperlipidemia: High-fat and high-cholesterol diet (HFHCD).[6]

o Treatment Groups: Vehicle control, CVI-LM001 (e.g., 10, 20, 40, 80, 160 mg/kg, orally,
once daily).[2]

o Duration: 4 weeks.[2]

o Endpoints: Measurement of serum LDL-C, TC, TG, and circulating PCSK9 levels. Western
blot analysis of liver LDLR protein levels.[1][5]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15577015?utm_src=pdf-body
https://www.ahajournals.org/doi/10.1161/circ.142.suppl_3.12579
https://0201.nccdn.net/1_2/000/000/0e2/02b/aha-cvi-poster-abstract-control-number-12579.pdf
https://www.physiogenex.com/wp-content/uploads/2022/03/cvi-pharma-aasld-poster-publication-number-1667.pdf
https://www.benchchem.com/product/b15577015?utm_src=pdf-body
https://www.bioworld.com/articles/680913-cvi-pharmaceuticals-details-preclinical-and-first-in-human-data-for-cvi-lm001?v=preview
https://www.bioworld.com/articles/680913-cvi-pharmaceuticals-details-preclinical-and-first-in-human-data-for-cvi-lm001?v=preview
http://cvipharma.com/our_pipeline
https://0201.nccdn.net/1_2/000/000/0e2/02b/aha-cvi-poster-abstract-control-number-12579.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

¢ Diet-Induced NASH Hamster Model:

o

Animals: Golden Syrian hamsters.

Induction of NASH: Free-choice diet between standard chow and a high-fat/cholesterol
diet with fructose-enriched water.[6]

Treatment Groups: Vehicle control, CVI-LM001 (e.g., 100 mg/kg, orally, once daily),
positive control (e.g., Elafibranor 15 mg/kg).[6]

Duration: 5 weeks of treatment following a 15-week dietary induction period.[6]

Endpoints: Histological analysis of liver biopsies for steatosis, inflammation, ballooning,
and fibrosis to determine the NAS score.[2][6]

Human Clinical Trials

e Phase 1a Study:

o

Design: Double-blind, randomized, single and multiple ascending dose study.[2]
Participants: Healthy volunteers with normal lipid levels.[4]

Treatment: CVI-LMO001 (single ascending doses from 100-800 mg; multiple ascending
doses of 100-300 mg once daily) or placebo.[2]

Duration: 10 days for the multiple ascending dose cohort.[4]

Endpoints: Safety, tolerability, pharmacokinetics, and pharmacodynamics (serum PCSK9
levels).[6]

e Phase 1b Proof-of-Mechanism Study:

[¢]

[e]

o

Design: Randomized, double-blind, placebo-controlled.[5]
Participants: Subjects with elevated LDL-C.[5]

Treatment: CVI-LMO001 (e.g., 200 mg, 300 mg once daily) or placebo.[6]
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o Duration: 28 days.[5]

o Endpoints: Change in serum LDL-C, TC, ApoB, and PCSKO levels from baseline
compared to placebo. Safety and tolerability.[4][5]

Conclusion

CVI-LMO001 presents a novel, dual-action approach to managing hyperlipidemia and fatty liver
disease. Its ability to both upregulate LDLR expression via a unique mechanism of PCSK9
modulation and activate hepatic AMPK addresses key pathological pathways in these prevalent
metabolic disorders. The preclinical and early-phase clinical data are promising, demonstrating
significant target engagement and beneficial effects on lipid profiles and liver health markers.
Further clinical development is warranted to fully elucidate the therapeutic potential of this first-
in-class oral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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